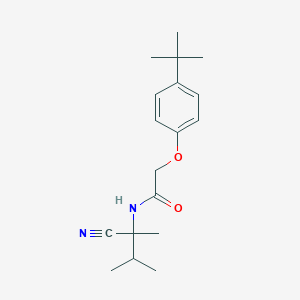

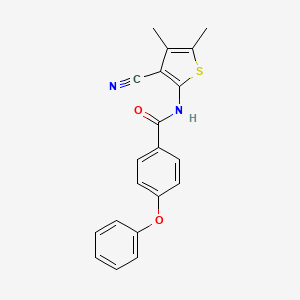

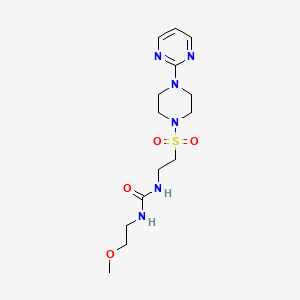

![molecular formula C10H13ClF3N3 B2470842 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006454-49-4](/img/structure/B2470842.png)

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” is a chemical entity that contains a trifluoromethyl group . Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities .

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry processes . For instance, the synthesis of a similar compound, “5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine”, was achieved using pyrimidifen as a template according to the bioisosterism .Applications De Recherche Scientifique

Chemistry and Reactivity

The chemistry of pyrazoline derivatives, including 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, is significant due to their reactivity, making them valuable as building blocks for synthesizing a variety of heterocyclic compounds. These include the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of such compounds offers unprecedentedly mild reaction conditions for generating versatile cynomethylene dyes from various precursors like amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).

Synthesis and Structural Properties

The compound's synthetic route is intriguing due to several possible intermediates formed during the reaction of chloral with amines. High-resolution magnetic resonance spectra and ab initio calculations shed light on the conformation of the observed products, indicating the compound's structural significance in chemical synthesis (Issac & Tierney, 1996).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the compound's derivatives are recognized for their versatility. The development of synthetic routes to highly substituted pyrazolines enables the facile synthesis of hexasubstituted cyclopropanes and other structurally unique compounds, showing the compound's role in advancing the synthesis and chemistry of hexasubstituted pyrazolines (Baumstark, Vásquez, & Mctush-Camp, 2013).

PFAS Removal

The compound's functionality is also explored in environmental applications, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The use of amine-containing sorbents, including this compound, shows potential in PFAS control for treating municipal water and wastewater at relatively low PFAS concentrations. The combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology underline its significance in environmental chemistry (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Heterocyclic Amines in Nutrition and Health

Moreover, the compound's relevance extends to the nutritional field. The review of food-derived heterocyclic amines, including compounds like this, explores their etiological role in human diseases such as mammary gland cancer, highlighting the dietary impact of such compounds (Snyderwine, 1994).

Propriétés

IUPAC Name |

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClF3N3/c11-7-8(6-2-3-6)17(5-1-4-15)16-9(7)10(12,13)14/h6H,1-5,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDMRXGMHCRHLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2CCCN)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

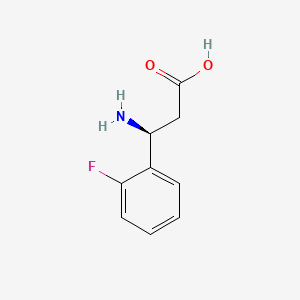

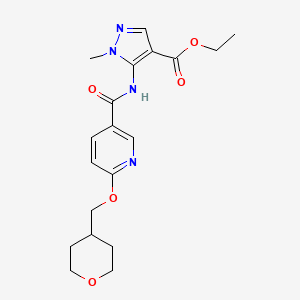

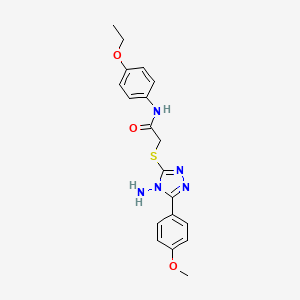

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2470759.png)

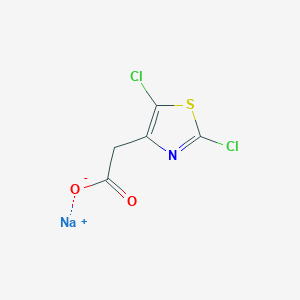

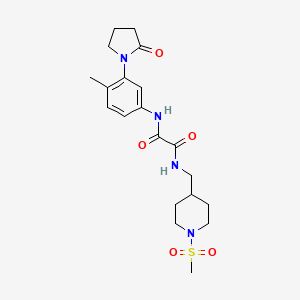

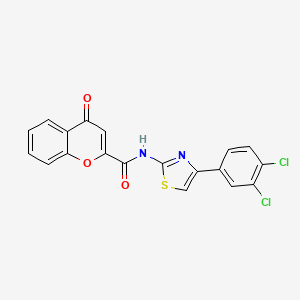

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2470774.png)

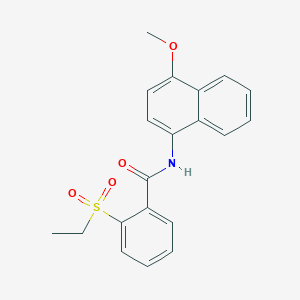

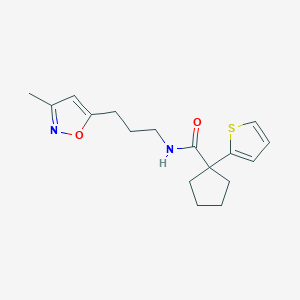

![4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2470778.png)